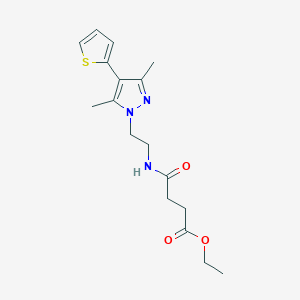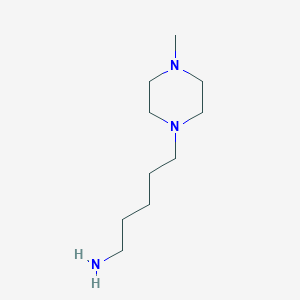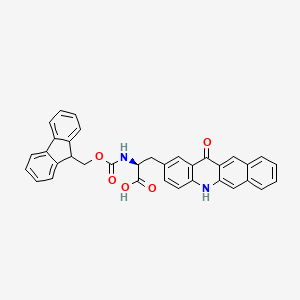
Fmoc-Ala(2-Bacd)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Ala(2-Bacd)-OH: is a synthetic compound used in peptide synthesis. It is a derivative of alanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 2-bromoacetamido group. This compound is typically used in solid-phase peptide synthesis to introduce specific modifications into peptides.
Aplicaciones Científicas De Investigación
Chemistry:
- Used in the synthesis of modified peptides for studying protein-protein interactions and enzyme-substrate specificity.
Biology:
- Employed in the development of peptide-based probes for imaging and diagnostic applications.
Medicine:
- Utilized in the design of peptide-based therapeutics, including inhibitors and mimetics of biologically active peptides.
Industry:
- Applied in the production of custom peptides for research and development in pharmaceutical and biotechnology industries.
Mecanismo De Acción
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
- The synthesis of Fmoc-Ala(2-Bacd)-OH typically involves the protection of the amino group of alanine with the Fmoc group.
- The 2-bromoacetamido group is introduced through a nucleophilic substitution reaction, where the amino group of alanine reacts with 2-bromoacetic acid or its derivatives under basic conditions.
Industrial Production Methods:
- Industrial production may involve large-scale solid-phase synthesis techniques, where the compound is synthesized on a resin and then cleaved off after the desired modifications are introduced.
- Purification is usually achieved through chromatographic techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The 2-bromoacetamido group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.
Common Reagents and Conditions:
Fmoc Protection: Fmoc chloride or Fmoc anhydride in the presence of a base such as triethylamine.
Nucleophilic Substitution: 2-bromoacetic acid or its derivatives, in the presence of a base such as sodium hydroxide.
Deprotection: Piperidine in dimethylformamide (DMF).
Major Products:
- The major products depend on the specific nucleophiles used in substitution reactions. Common products include various peptide derivatives with modified side chains.
Comparación Con Compuestos Similares
Fmoc-Ala-OH: Lacks the 2-bromoacetamido group, used for general peptide synthesis.
Fmoc-Lys(Boc)-OH: Contains a different protecting group (Boc) on the lysine side chain, used for introducing lysine residues with protected side chains.
Fmoc-Cys(Trt)-OH: Contains a trityl-protected cysteine residue, used for introducing cysteine residues with protected thiol groups.
Uniqueness:
- The presence of the 2-bromoacetamido group in Fmoc-Ala(2-Bacd)-OH allows for specific modifications and interactions that are not possible with other similar compounds. This makes it particularly useful for designing peptides with unique functional properties.
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(12-oxo-5H-benzo[b]acridin-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H26N2O5/c38-33-27-15-20(13-14-30(27)36-31-18-22-8-2-1-7-21(22)17-28(31)33)16-32(34(39)40)37-35(41)42-19-29-25-11-5-3-9-23(25)24-10-4-6-12-26(24)29/h1-15,17-18,29,32H,16,19H2,(H,36,38)(H,37,41)(H,39,40)/t32-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMKXBXIOQIQGY-YTTGMZPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=C(N3)C=CC(=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=C(N3)C=CC(=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(cyclohex-1-en-1-yl)ethyl]guanidine](/img/structure/B2706348.png)
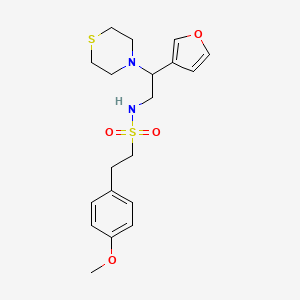
![Methyl 3-[methyl(methylsulfonyl)amino]-2-thiophenecarboxylate](/img/structure/B2706352.png)
![2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2706353.png)
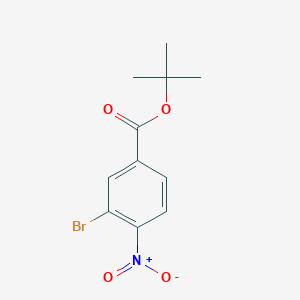
![5-((3,4-dichlorobenzyl)thio)-6-(methoxymethyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2706355.png)
![5-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2706357.png)
![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2706360.png)
![8,9-Dimethoxy-2-methyl-5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2706361.png)
![N-(3,4-dimethoxyphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2706362.png)
![4-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2706363.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2706365.png)
